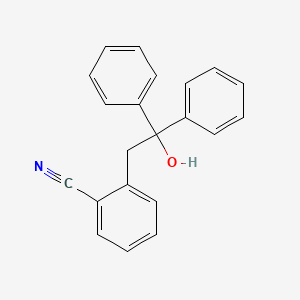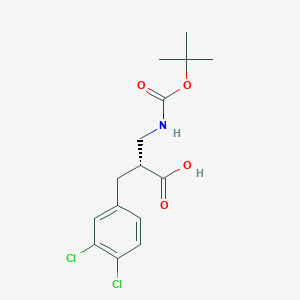
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-: is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.366 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 2-(2-hydroxy-2,2-diphenylethyl) moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This reaction can be carried out under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application.
Green Synthesis Using Ionic Liquids: A novel green synthesis method involves the use of ionic liquids as co-solvents, catalysts, and phase separation agents.
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzonitrile can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of benzonitrile can lead to the formation of benzylamine derivatives.
Substitution: Benzonitrile can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted benzonitrile derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzonitrile is used as a building block in the synthesis of more complex organic molecules.
Coordination Chemistry: It forms coordination complexes with transition metals, which are useful in various catalytic processes.
Biology:
Biochemical Studies: Benzonitrile derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine:
Pharmaceuticals: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Dyes and Pigments: Benzonitrile is used in the production of dyes and pigments.
Pesticides: It serves as an intermediate in the synthesis of various pesticides.
Mécanisme D'action
The mechanism of action of benzonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways and targets depend on the structure of the derivative and its intended application .
Comparaison Avec Des Composés Similaires
- Benzamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- N-Phenyl-2-(2-hydroxy-2,2-diphenylethyl)benzamide
Comparison: Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- is unique due to the presence of both the nitrile and hydroxy-diphenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
59483-71-5 |
|---|---|
Formule moléculaire |
C21H17NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-2,2-diphenylethyl)benzonitrile |
InChI |
InChI=1S/C21H17NO/c22-16-18-10-8-7-9-17(18)15-21(23,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-14,23H,15H2 |
Clé InChI |
WMPIJLDYWFBOHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)




![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)



![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)


![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)
